molecular formula C14H12O B118820 2,3-Dihydrophenanthren-4(1H)-one CAS No. 778-48-3

2,3-Dihydrophenanthren-4(1H)-one

Cat. No. B118820
CAS RN: 778-48-3
M. Wt: 196.24 g/mol
InChI Key: HQVRULPLURPAJY-UHFFFAOYSA-N
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Description

Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The structure of “2,3-Dihydrophenanthren-4(1H)-one” suggests that it is a derivative of phenanthrene with additional functional groups .


Synthesis Analysis

The synthesis of phenanthrene derivatives often involves cyclization reactions. For instance, a related compound, 3-styrylcyclohex-2-enones, can be cyclized photochemically to 2,3-dihydro-1H-phenanthren-4-ones .


Molecular Structure Analysis

The molecular structure of phenanthrenes is characterized by three fused benzene rings. The “2,3-Dihydro” prefix indicates that the compound has two additional hydrogen atoms, making one of the rings a cyclohexene .


Chemical Reactions Analysis

Phenanthrenes can undergo a variety of chemical reactions, including oxidation, reduction, and halogenation. The specific reactions of “2,3-Dihydrophenanthren-4(1H)-one” would depend on the positions and reactivities of its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenanthrenes are generally crystalline solids at room temperature. They have relatively high melting points and are insoluble in water but soluble in organic solvents .

Scientific Research Applications

Photocyclization in Organic Synthesis

2,3-Dihydrophenanthren-4(1H)-one: is used in photocyclization reactions, which are crucial in organic synthesis . This process involves the transformation of styrylcyclohexenones into dihydrophenanthrenones under ultraviolet light. Such reactions are significant for synthesizing complex organic molecules that can serve as building blocks for pharmaceuticals and other advanced materials.

Angucyclinones Synthesis

The compound plays a role in the synthesis of angucyclinones, which are a group of natural products with antibiotic, antitumor, and enzyme inhibitory activities . The structural similarity of dihydrophenanthrenones to angucyclinones makes them valuable intermediates in the total synthesis of these biologically active compounds.

Photochemical Studies

In photochemistry, 2,3-Dihydrophenanthren-4(1H)-one derivatives are studied for their behavior under light exposure . Understanding the photoisomerization and oxidative cyclization of these compounds can lead to insights into new photochemical processes and the development of light-responsive materials.

Medicinal Chemistry

Derivatives of 2,3-Dihydrophenanthren-4(1H)-one have been explored for their potential medicinal applications. For instance, they have been used in the design and synthesis of compounds targeting TRPC4, a protein involved in various physiological processes, which could lead to new treatments for diseases like diabetes .

Safety And Hazards

Like other polycyclic aromatic hydrocarbons, phenanthrenes may pose health risks. They can be irritating to the skin and eyes, and prolonged exposure can lead to more serious health effects. Always handle chemicals like “2,3-Dihydrophenanthren-4(1H)-one” with appropriate safety precautions .

Future Directions

The study of phenanthrene derivatives is an active area of research, with potential applications in materials science, medicine, and other fields. Future research on “2,3-Dihydrophenanthren-4(1H)-one” could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2,3-dihydro-1H-phenanthren-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVRULPLURPAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286615
Record name 2,3-Dihydro-1H-phenanthren-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrophenanthren-4(1H)-one

CAS RN

778-48-3
Record name 778-48-3
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Record name 778-48-3
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Record name 2,3-Dihydro-1H-phenanthren-4-one
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Synthesis routes and methods

Procedure details

To 300 ml of methane-sulfonic acid contained in a 1 liter, 3-neck flask equipped with thermometer, drying tube and magnetic stirring bar was added 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid as prepared above and the reaction mixture was heated at 90°-95° C. for one hour with vigorous stirring. The yellow reaction mixture was cooled, poured on crushed ice and extracted with two 350 ml portions of ethyl acetate. The combined organic portions were washed with 5% aqueous sodium hydroxide, water, dried over anhydrous sodium sulfate and then treated with some silica gel powder and Norit A charcoal before filtering. Upon removing the solvent an off-white solid was obtained. Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform gave an oil that solidified to yield 55.0 g (73.3% by weight) of 1,2,3,4-tetrahydro-4-phenanthrone as an off-white solid. M.P. 64°-66° C.; λmax 312 nm (7,510) ethanol; T.L.C. CH2Cl2. Rf =.7.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic routes used to produce 2,3-dihydrophenanthren-4(1H)-one derivatives?

A1: One method involves the transformation of reactive isochromenylium intermediates into stable isochromenylium tetrafluoroborates (ICTBs). These ICTBs can then undergo metal-free cascade reactions with olefins to yield various polycyclic frameworks, including 2,3-dihydrophenanthren-4(1H)-one derivatives [, ]. Another approach utilizes a one-pot metal-free intramolecular cascade annulation of prefunctionalized o-alkynylbenzaldehydes [, ].

Q2: Has 2,3-dihydrophenanthren-4(1H)-one been isolated from natural sources?

A2: Yes, a hydroxylated and methoxylated derivative, (1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one, also known as heliophenanthrone, has been isolated from the aerial parts of the plant Heliotropium ovalifolium [].

Q3: Can 2,3-dihydrophenanthren-4(1H)-one derivatives be used to study protein interactions?

A4: Yes, 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one has been used as a fluorescent probe to study the unfolding of human serum albumin (HSA) by sodium dodecyl sulfate (SDS) [, ]. This derivative binds to domain IIIA of HSA and provides information about the polarity and hydrogen-bond donating ability of its local environment within the protein.

Q4: What stereochemical outcomes are observed in the synthesis of αβ-unsaturated esters from ethoxyethynyl carbinol derivatives of 2,3-dihydrophenanthren-4(1H)-one?

A5: Treating ethoxyethynyl carbinol derivatives of 2,3-dihydrophenanthren-4(1H)-one with carbon dioxide in ethanol leads to their rearrangement into the corresponding αβ-unsaturated esters, with a preference for the formation of the cis isomer [].

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